3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline is a complex organic compound that features a pyrazole ring, a chloro-substituted aniline, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The chloro and methyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its bioavailability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substituents on the pyrazole ring.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)methyl]aniline: Another pyrazole derivative with a nitro group instead of a methyl group.
Uniqueness
3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-8-11(13)4-3-5-12(8)14-6-10-7-15-16-9(10)2/h3-5,7,14H,6H2,1-2H3,(H,15,16) |
InChI Key |
LPBUNPUVDZDJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(NN=C2)C |
Origin of Product |
United States |
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